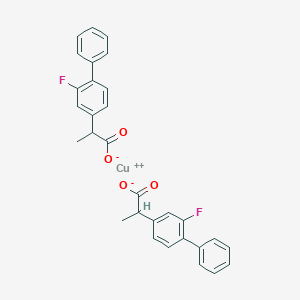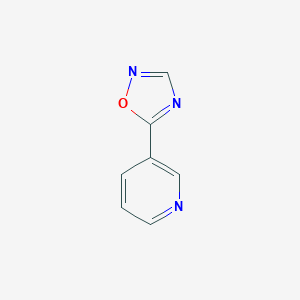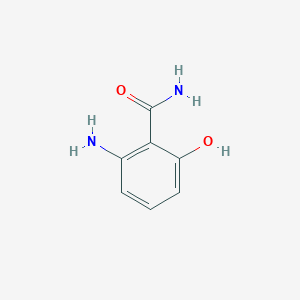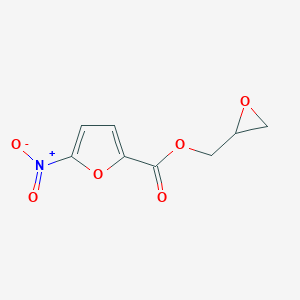
Copper 2-(3-fluoro-4-phenylphenyl)propanoate
Descripción general
Descripción
Copper 2-(3-fluoro-4-phenylphenyl)propanoate is a chemical compound with the molecular formula C30H24CuF2O4 and a molecular weight of 550.05 g/mol . This compound is known for its unique structure, which includes a copper ion coordinated with a propanoate ligand that has a 3-fluoro-4-phenylphenyl substituent. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper 2-(3-fluoro-4-phenylphenyl)propanoate typically involves the reaction of copper salts with 2-(3-fluoro-4-phenylphenyl)propanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the copper complex. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also includes rigorous quality control measures to meet the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Copper 2-(3-fluoro-4-phenylphenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The copper ion in the compound can participate in oxidation reactions, where it is converted to a higher oxidation state.
Reduction: The compound can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: The propanoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(I) complexes. Substitution reactions can result in the formation of new copper complexes with different ligands .
Aplicaciones Científicas De Investigación
Copper 2-(3-fluoro-4-phenylphenyl)propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions due to its ability to facilitate electron transfer processes.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the treatment of diseases involving oxidative stress and metal ion imbalances.
Mecanismo De Acción
The mechanism of action of Copper 2-(3-fluoro-4-phenylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The copper ion in the compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The propanoate ligand and the 3-fluoro-4-phenylphenyl substituent also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules .
Comparación Con Compuestos Similares
Copper 2-(3-fluoro-4-phenylphenyl)propanoate can be compared with other similar compounds, such as:
Copper 2-(3-chloro-4-phenylphenyl)propanoate: This compound has a similar structure but with a chlorine substituent instead of a fluorine. It may exhibit different reactivity and biological activity due to the difference in electronegativity between chlorine and fluorine.
Copper 2-(3-bromo-4-phenylphenyl)propanoate: This compound contains a bromine substituent, which can affect its chemical properties and interactions with biomolecules.
Copper 2-(3-iodo-4-phenylphenyl)propanoate:
Propiedades
IUPAC Name |
copper;2-(3-fluoro-4-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H13FO2.Cu/c2*1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;/h2*2-10H,1H3,(H,17,18);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWWJKUZJCMJPB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24CuF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928004 | |
| Record name | Copper(2+) bis[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133214-12-7 | |
| Record name | Copper flurbiprofen complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133214127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) bis[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COPPER FLURBIPROFEN COMPLEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C23PD13OJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)



